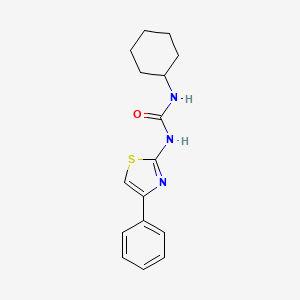![molecular formula C13H16N2O3S B5532094 Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5532094.png)
Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with ethyl acetoacetate under specific reaction conditions. One common method includes refluxing the reactants in the presence of a suitable catalyst, such as phosphorus oxychloride, at elevated temperatures (around 105°C) for several hours . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate can be compared to other thienopyrimidine derivatives, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylthieno[2,3-d]pyrimidine-6-carboxylate: Known for its antiviral properties.
5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters: These compounds exhibit significant anticancer activities.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments .
Propriétés
IUPAC Name |
ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-6-15-7-14-11-9(12(15)16)8(3)10(19-11)13(17)18-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGCVBHMNHCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~3~-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5532032.png)

![1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B5532042.png)

![3-PHENETHYL-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE](/img/structure/B5532054.png)

![N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5532060.png)
![(3aR*,6aR*)-2-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5532070.png)
![1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5532077.png)
![4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5532091.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5532097.png)
![4-[5,8-Dimethoxy-2-(trifluoromethyl)quinolin-4-yl]morpholine](/img/structure/B5532099.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-2-piperidin-1-ylpyrimidine-5-carboxamide](/img/structure/B5532105.png)

